An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate
An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the potential biological activities of the novel chemical entity, Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate. Lacking extensive direct studies on this specific molecule, this document serves as an investigational roadmap, grounded in the established pharmacological relevance of its constituent chemical moieties: the aryl α-keto ester, the cyclopropyl group, and the thioether linkage. Herein, we delineate the scientific rationale for exploring its therapeutic potential and provide detailed, field-proven protocols for its systematic evaluation.
Introduction to Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate: A Molecule of Interest
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate is an organic compound with the molecular formula C₁₃H₁₄O₃S.[1][2] Its structure is characterized by a central phenyl ring substituted with a cyclopropylthio group and an ethyl 2-oxoacetate moiety. This unique combination of functional groups suggests a high potential for biological activity, making it a compelling candidate for drug discovery and development programs.
Table 1: Physicochemical Properties of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate
| Property | Value | Source |
| CAS Number | 745052-94-2 | [1] |
| Molecular Formula | C₁₃H₁₄O₃S | [1][2] |
| Molecular Weight | 250.32 g/mol | [1][2] |
| IUPAC Name | ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate | [2] |
| SMILES | CCOC(=O)C(=O)C1=CC=C(C=C1)SC2CC2 | [2] |
The α-keto ester functional group is a key structural motif found in numerous biologically active molecules and serves as a versatile precursor for the synthesis of α-hydroxy acids and α-amino acids.[3][4] The cyclopropyl ring has gained significant attention in medicinal chemistry for its ability to enhance potency, improve metabolic stability, and modulate the pharmacokinetic properties of drug candidates. Furthermore, the thioether linkage can influence the molecule's overall lipophilicity and electronic properties, potentially impacting its interaction with biological targets.
Investigational Roadmap: A Strategic Approach to Unveiling Biological Activity
Given the nascent stage of research on this specific compound, a structured and logical investigational plan is paramount. This roadmap outlines a series of in vitro and in vivo assays to systematically explore its potential anti-inflammatory, antimicrobial, and anticancer activities.
Assessment of Anti-inflammatory Potential
Scientific Rationale: The presence of the aryl α-keto ester and the cyclopropylthio moiety suggests potential modulation of inflammatory pathways. Compounds with similar structural features have been reported to interfere with key inflammatory mediators. Therefore, a comprehensive evaluation of the anti-inflammatory properties of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate is warranted.
A. Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Causality: To determine if the compound can inhibit the COX-2 enzyme, a key player in the synthesis of pro-inflammatory prostaglandins.
-
Protocol: A fluorometric or colorimetric COX-2 inhibitor screening assay kit can be utilized.[3][5][6][7]
-
Reconstitute the human recombinant COX-2 enzyme and other kit components as per the manufacturer's instructions.[3][6]
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control.
-
Incubate for a specified time at 37°C to allow for potential inhibitor binding.[5]
-
Initiate the enzymatic reaction by adding arachidonic acid (substrate).[5]
-
After a defined incubation period, stop the reaction.
-
Measure the fluorescence or absorbance to quantify the amount of prostaglandin G2 produced.
-
Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
-
B. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Causality: To assess the compound's ability to suppress the production of nitric oxide, a pro-inflammatory mediator, in activated macrophages.
-
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response, leaving an untreated control group.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.[10][11]
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
-
C. Cytokine Release Assay
-
Causality: To measure the effect of the compound on the release of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from stimulated immune cells.
-
Protocol (ELISA): [12][13][14]
-
Use the supernatants from the LPS-stimulated RAW 264.7 cells (from the NO assay) or co-culture the compound with peripheral blood mononuclear cells (PBMCs) and a stimulant (e.g., LPS).
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.[14]
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and a series of cytokine standards to the wells and incubate.
-
Wash the plate and add a biotin-conjugated detection antibody.
-
Incubate, wash, and then add an enzyme-linked avidin or streptavidin.
-
Add a chromogenic substrate and measure the absorbance.
-
Determine the cytokine concentrations from the standard curve.
-
Caption: Workflow for assessing anti-inflammatory potential.
A. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Causality: To evaluate the compound's efficacy in a living organism experiencing a systemic inflammatory response.[1][15]
-
-
Acclimate mice for at least one week before the experiment.
-
Divide the mice into groups: vehicle control, LPS only, LPS + test compound (at various doses), and LPS + positive control (e.g., dexamethasone).
-
Administer the test compound or vehicle orally or via intraperitoneal (IP) injection.
-
After a specified pre-treatment time, induce systemic inflammation by IP injection of LPS.
-
At various time points post-LPS injection, collect blood samples via cardiac puncture or tail vein.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the serum using ELISA kits.
-
At the end of the experiment, euthanize the animals and harvest organs (e.g., lungs, liver) for histological analysis to assess inflammation and tissue damage.
-
Evaluation of Antimicrobial Activity
Scientific Rationale: The presence of a sulfur atom and the overall lipophilic character of the molecule suggest potential interactions with microbial cell membranes or enzymes, making it a candidate for antimicrobial screening.
A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Causality: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[17]
-
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a density of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (visible growth).
-
B. Agar Well Diffusion Assay
-
Causality: A qualitative screening method to assess the compound's ability to inhibit microbial growth by creating a zone of inhibition.[19][20][21][22]
-
-
Prepare Mueller-Hinton agar plates.
-
Spread a standardized inoculum of the test microorganism evenly over the agar surface.
-
Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Add a fixed volume of the test compound solution at a known concentration into each well.
-
Include a positive control (standard antibiotic) and a negative control (solvent).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
Caption: Workflow for antimicrobial activity screening.
Investigation of Anticancer Potential
Scientific Rationale: Phenylacetamide and related derivatives have shown promise as anticancer agents.[23] The unique structural features of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate, including the cyclopropyl group which can enhance binding to target proteins, merit its evaluation for cytotoxic and anti-proliferative effects against cancer cell lines.
A. MTT Cell Viability Assay
-
Causality: To assess the cytotoxic effect of the compound on various cancer cell lines by measuring mitochondrial metabolic activity.[24][25]
-
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
B. Cell Migration and Invasion Assays (Transwell Assay)
-
Causality: To determine if the compound can inhibit the metastatic potential of cancer cells by assessing their ability to migrate and invade through a basement membrane matrix.[27][28][29][30]
-
-
For the invasion assay, coat the upper chamber of a Transwell insert with Matrigel or another basement membrane extract. For the migration assay, no coating is needed.[27][30]
-
Seed cancer cells, pre-treated with the test compound at non-toxic concentrations, in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
Calculate the percentage of inhibition of migration or invasion.
-
A. Subcutaneous Xenograft Tumor Model
-
Causality: To evaluate the in vivo efficacy of the compound in inhibiting tumor growth in an animal model.[2][31][32][33][34]
-
-
Select an appropriate cancer cell line that showed sensitivity to the compound in vitro.
-
Inject a suspension of the cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, test compound (at different doses), and a positive control (standard chemotherapeutic agent).
-
Administer the treatments according to a pre-defined schedule (e.g., daily, three times a week).
-
Measure the tumor volume with calipers and monitor the body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Conclusion and Future Directions
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate represents a promising starting point for the development of new therapeutic agents. Its unique chemical architecture, combining an α-keto ester, a cyclopropyl ring, and a thioether linkage, provides a strong rationale for the comprehensive investigational roadmap outlined in this guide. The systematic execution of these in vitro and in vivo assays will be crucial in elucidating its biological activity profile and determining its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Positive results from these initial studies would pave the way for more in-depth mechanistic studies, lead optimization, and preclinical development.
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